An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine and other halogens into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Halogenated organic compounds often exhibit unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, making them invaluable tools for fine-tuning the characteristics of bioactive molecules and advanced materials. Among these, 1,2-dichloro-1,1,2-trifluoro-2-iodoethane stands out as a versatile, yet under-documented, synthetic building block. Its dense collection of functional handles—two chlorine atoms, three fluorine atoms, and a reactive iodine atom—on a simple two-carbon backbone presents a wealth of opportunities for complex molecular architecture.
This technical guide, designed for the practicing researcher, provides a comprehensive overview of the synthesis and characterization of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure both scientific rigor and practical success. Every protocol is presented as a self-validating system, grounded in authoritative references to empower researchers to confidently replicate and adapt these methods for their specific applications.
Strategic Importance and Applications
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0) is a halogenated hydrocarbon with the molecular formula C₂Cl₂F₃I.[1] Its primary value lies in its utility as a synthetic intermediate. The presence of a carbon-iodine bond provides a reactive site for a variety of transformations, including cross-coupling reactions, radical reactions, and nucleophilic substitutions. This reactivity, combined with the influence of the adjacent fluorine and chlorine atoms, makes it a valuable precursor for the synthesis of more complex fluorinated molecules.[1]
Potential applications of this compound and its derivatives span several key areas of research and development:
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Fluorinated Monomers and Polymers: As a building block, it can be used to create novel fluorinated monomers, which are essential for the development of high-performance polymers with enhanced thermal stability, chemical resistance, and unique surface properties.[2]
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Pharmaceutical and Agrochemical Synthesis: The introduction of the trifluoroethyl moiety is a common strategy in medicinal and agricultural chemistry to enhance biological activity. 1,2-dichloro-1,1,2-trifluoro-2-iodoethane can serve as a precursor to introduce this or related fluorinated fragments into target molecules.
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Unique Chemical Scaffolds: Its dense halogenation pattern allows for the synthesis of unique and sterically demanding molecular architectures that would be difficult to access through other synthetic routes.
Synthesis of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
The most direct and efficient method for the synthesis of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane is the electrophilic addition of iodine monochloride (ICl) to chlorotrifluoroethylene (CTFE).
Reaction Principle and Mechanism
The reaction proceeds through a classic electrophilic addition mechanism. Iodine monochloride is a polarized interhalogen compound, with the iodine atom carrying a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). The electron-rich double bond of the chlorotrifluoroethylene acts as a nucleophile, attacking the electrophilic iodine atom. This leads to the formation of a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by the chloride ion on one of the carbon atoms of the former double bond opens the three-membered ring to yield the vicinal chloro-iodo alkane.[3]
The addition of interhalogens to alkenes is typically an anti-addition, where the two halogen atoms add to opposite faces of the double bond. For unsymmetrical alkenes like CTFE, the regioselectivity of the chloride attack is a key consideration.
Caption: Mechanism of Electrophilic Addition of ICl to CTFE.
Detailed Experimental Protocol
This protocol is based on established procedures for the addition of iodine monochloride to alkenes and is adapted for the specific reactants.
Materials:
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Chlorotrifluoroethylene (CTFE)
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Iodine monochloride (ICl), 1.0 M solution in dichloromethane
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Anhydrous dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Low-temperature thermometer
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Magnetic stirrer and stir bar
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Ice-water bath or cryocooler
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer, dissolve chlorotrifluoroethylene (1.0 eq) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice-water bath. For more volatile starting materials or to better control the exothermicity of the reaction, a lower temperature (e.g., -20 °C to -78 °C) may be employed.
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Addition of ICl: Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.05 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or by the disappearance of the characteristic brown color of iodine monochloride.
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Work-up:
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine monochloride. The brown color of the solution should dissipate.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-dichloro-1,1,2-trifluoro-2-iodoethane.
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Caption: General workflow for the synthesis of the target compound.
Characterization of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 354-61-0 | [1] |
| Molecular Formula | C₂Cl₂F₃I | [1] |
| Molecular Weight | 278.82 g/mol | [1] |
| IUPAC Name | 1,2-dichloro-1,1,2-trifluoro-2-iodoethane | [1] |
| Appearance | Expected to be a colorless liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule. Both ¹⁹F and ¹³C NMR will provide critical information.
¹⁹F NMR Spectroscopy:
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[4] For 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, two distinct fluorine environments are expected, which will likely result in two separate signals.
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-CF₂Cl group: The two fluorine atoms in this group are diastereotopic due to the adjacent chiral center. They are expected to show a complex splitting pattern, appearing as an AB quartet, with further coupling to the fluorine on the adjacent carbon.
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-CFICl group: The single fluorine atom in this group will be split by the two fluorine atoms on the neighboring carbon, likely resulting in a triplet or a more complex multiplet depending on the coupling constants.
Expected ¹⁹F NMR Data:
| Group | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |
| -CF₂Cl | -50 to -70 | AB quartet of triplets |
| -CFICl | -130 to -150 | Triplet of doublets |
¹³C NMR Spectroscopy:
Carbon-13 NMR will show two distinct carbon signals, each split by the attached fluorine atoms.
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-CF₂Cl carbon: This carbon will be split into a triplet by the two directly attached fluorine atoms.
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-CFICl carbon: This carbon will be split into a doublet by the single attached fluorine atom.
Expected ¹³C NMR Data:
| Group | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
| -CF₂Cl | 90 - 110 | Triplet |
| -CFICl | 70 - 90 | Doublet |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific bond types within the molecule. The spectrum of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane will be dominated by absorptions corresponding to carbon-halogen bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 1100 - 1300 | C-F stretch | Strong |
| 700 - 850 | C-Cl stretch | Strong |
| 500 - 600 | C-I stretch | Medium |
The region below 1500 cm⁻¹ is considered the "fingerprint region" and will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for this type of molecule.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak and any chlorine-containing fragments will appear as clusters of peaks.
Expected Fragmentation Pattern:
The most likely fragmentation pathways involve the cleavage of the weakest bonds, which are typically the carbon-iodine and carbon-carbon bonds.
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Loss of Iodine: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected.
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Cleavage of the C-C bond: Fragmentation at the C-C bond will lead to ions such as [CF₂Cl]⁺ and [CFICl]⁺.
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Loss of Chlorine: Peaks corresponding to the loss of a chlorine radical ([M-Cl]⁺) will also likely be observed.
Safety and Handling
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related halogenated compounds can be irritants and may have other health effects.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Interhalogen Reagents: Iodine monochloride is corrosive and reactive. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided. It reacts with water, so all glassware should be dry.[6]
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Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.
Conclusion
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is a valuable synthetic intermediate with significant potential in various fields of chemical research. Its synthesis via the electrophilic addition of iodine monochloride to chlorotrifluoroethylene is a straightforward and efficient method. Proper characterization using a combination of NMR, IR, and mass spectrometry is crucial to confirm the structure and purity of the final product. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently synthesize and utilize this versatile building block for their innovative research endeavors.
References
Sources
- 1. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine_monochloride [chemeurope.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
